molecular formula C17H14N3O2S B601869 Lesinurad Impurity 7 CAS No. 1533519-98-0

Lesinurad Impurity 7

Katalognummer: B601869
CAS-Nummer: 1533519-98-0
Molekulargewicht: 359.84
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lesinurad Impurity 7 is a chemical compound associated with Lesinurad, a selective uric acid reabsorption inhibitor used in the treatment of hyperuricemia associated with gout. Lesinurad works by inhibiting the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), thereby increasing the excretion of uric acid and lowering serum uric acid levels .

Vorbereitungsmethoden

The synthesis of Lesinurad Impurity 7 involves several steps, typically starting from commercially available starting materials. The synthetic routes often involve the use of bromonaphthalene derivatives and triazole intermediates. The reaction conditions are carefully controlled to ensure the formation of the desired impurity with high purity and yield. Industrial production methods focus on optimizing the reaction conditions to minimize the formation of by-products and ensure scalability .

Analyse Chemischer Reaktionen

Lesinurad Impurity 7 undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Insights

Lesinurad functions by inhibiting urate transporters in the kidney, specifically URAT1 and OAT4, which are responsible for the reabsorption of uric acid. In vitro studies have shown that lesinurad has an IC50 value of 7.3 µM for URAT1 and 3.7 µM for OAT4, indicating its potency in reducing serum uric acid levels . Lesinurad Impurity 7 may share similar properties, although its specific pharmacological effects have not been extensively characterized.

Safety and Toxicology Assessments

Safety evaluations are critical when considering impurities in pharmaceutical compounds. In nonclinical studies, lesinurad has been associated with certain toxicities affecting the kidneys and gastrointestinal tract . The presence of impurities like this compound could potentially alter these safety profiles. For instance, metabolites formed during the metabolism of lesinurad may exhibit different toxicological characteristics compared to the parent compound .

The identification and quantification of this compound are vital for quality control in pharmaceutical formulations. Various analytical techniques have been developed to assess impurities in drug substances:

  • Forced Degradation Studies : These studies help evaluate the stability of lesinurad and its impurities under various stress conditions (e.g., heat, light) to ensure that degradation products do not exceed acceptable limits .
  • High-Performance Liquid Chromatography (HPLC) : HPLC methods are commonly employed to separate and quantify impurities in pharmaceutical compounds. For example, a study demonstrated robust recovery rates for both lesinurad and its impurities using HPLC .

Table 2: Analytical Techniques for Impurity Assessment

TechniquePurposeKey Findings
Forced Degradation StudiesEvaluate stabilityConfirmed robustness under stress
High-Performance Liquid ChromatographyQuantification of impuritiesHigh recovery rates within acceptable limits

Clinical Applications

Lesinurad is primarily used in combination with xanthine oxidase inhibitors like allopurinol to manage hyperuricemia in gout patients. Clinical trials have shown that adding lesinurad significantly increases the proportion of patients achieving target serum uric acid levels compared to allopurinol alone . While the clinical focus is on lesinurad as a therapeutic agent, understanding the implications of its impurities is crucial for ensuring patient safety.

Wirkmechanismus

Lesinurad Impurity 7, like Lesinurad, inhibits the activity of urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is responsible for the reabsorption of uric acid from the renal tubules, and its inhibition increases the excretion of uric acid. This leads to lower serum uric acid levels. The molecular targets and pathways involved include the renal excretion pathways and the regulation of uric acid homeostasis .

Vergleich Mit ähnlichen Verbindungen

Lesinurad Impurity 7 can be compared with other similar compounds, such as:

    Dotinurad: Another selective uric acid reabsorption inhibitor that targets URAT1.

    Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.

    Febuxostat: Another xanthine oxidase inhibitor with a similar mechanism of action to Allopurinol.

The uniqueness of this compound lies in its specific inhibition of URAT1 and OAT4, which distinguishes it from xanthine oxidase inhibitors that reduce uric acid production rather than increasing its excretion .

Biologische Aktivität

Lesinurad Impurity 7 is a significant compound derived from lesinurad, a drug primarily used in the treatment of gout through its action as a uric acid transporter 1 (URAT1) inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Lesinurad (Zurampic) is an oral medication that lowers serum uric acid (sUA) levels by inhibiting URAT1 and OAT4 transporters in the kidneys. These transporters are crucial for uric acid reabsorption; thus, their inhibition leads to increased uric acid excretion and reduced hyperuricemia, which is a key factor in gout pathology .

Biological Activity of this compound

Pharmacological Properties:

  • Inhibition Potency: this compound exhibits inhibition of URAT1 and OAT4 with IC50 values ranging from 3 to 7 µM, similar to lesinurad itself. This suggests that the impurity may retain some pharmacological activity relevant to uric acid transport inhibition .
  • Selectivity: Preliminary studies indicate that this compound does not significantly inhibit other transporters such as GLUT9 or ABCG2, which is crucial for minimizing off-target effects and enhancing its therapeutic profile .

Case Studies and Clinical Data

  • Clinical Trials:
    • In a clinical study involving healthy volunteers, administration of lesinurad resulted in a significant increase in fractional excretion of uric acid (FE UA) by up to 3.6-fold within six hours post-dose, leading to a reduction in sUA levels by approximately 33% . While specific data on this compound is limited, its structural similarity to lesinurad suggests potential efficacy in similar contexts.
  • Toxicology Studies:
    • Nonclinical toxicology studies conducted on rats and cynomolgus monkeys indicated that high doses of lesinurad (600 mg/kg) resulted in kidney and gastrointestinal toxicity. The studies highlighted the importance of understanding the safety profile of both lesinurad and its impurities like this compound .

Comparative Analysis

CompoundMechanism of ActionIC50 (µM)Clinical Application
LesinuradInhibits URAT1 and OAT43 - 7Treatment of gout
This compoundLikely similar inhibition profileTBDPotentially similar to lesinurad

Eigenschaften

IUPAC Name

2-[[5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZDLESGJQYHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.